(S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride

Descripción

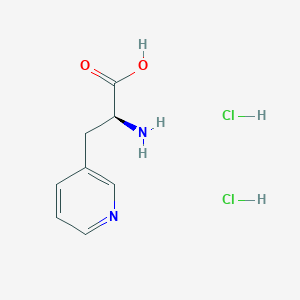

(S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride (CAS: 343626-03-9) is a non-proteinogenic amino acid derivative with a pyridine ring substituted at the 3-position. Its molecular formula is C₈H₁₁Cl₂N₂O₂, and it has a molecular weight of 202.64 g/mol . The compound exists as the (S)-enantiomer, highlighting its stereospecificity in biochemical interactions. Structurally, it consists of a propanoic acid backbone with an amino group at the α-carbon and a pyridin-3-yl substituent at the β-carbon. It is typically stored under dry, room-temperature conditions to ensure stability .

This compound is utilized in:

- Medicinal chemistry: As an intermediate for synthesizing bioactive molecules, including antiviral and anticancer agents.

- Biochemical research: To study enzyme mechanisms and protein-ligand interactions due to its structural mimicry of natural amino acids.

Propiedades

IUPAC Name |

(2S)-2-amino-3-pyridin-3-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORPRVNSFLBKBG-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743942 | |

| Record name | 3-Pyridin-3-yl-L-alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93960-20-4 | |

| Record name | 3-Pyridin-3-yl-L-alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Pyridyl)-L-alanine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride, commonly referred to as a dihydrochloride salt of an amino acid derivative, has garnered attention in biochemical and pharmaceutical research due to its unique structural features and potential biological activities. The compound, with a molecular formula of C₈H₁₂Cl₂N₂O₂, incorporates both an amino group and a pyridine ring, suggesting diverse interactions within biological systems.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₂Cl₂N₂O₂

- Molecular Weight : Approximately 202.64 g/mol

- Appearance : White crystalline powder, soluble in water

- CAS Number : 64090-98-8

Biological Activity

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially influencing neurotransmitter systems and offering therapeutic avenues for neurological disorders .

- Enzyme Modulation : The compound may act as a ligand for various enzymes and receptors, indicating its role in modulating metabolic pathways. This modulation could be pivotal in developing new drug therapies targeting specific biological processes .

- Antitumor Potential : There is emerging evidence that compounds structurally similar to (S)-2-Amino-3-(pyridin-3-yl)propanoic acid may inhibit L-type amino acid transporters (LAT1), which are implicated in tumor cell metabolism. This suggests potential applications in cancer therapy .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Ligand-Receptor Interactions : The pyridine moiety is known to facilitate interactions with receptors involved in neurotransmission and metabolic regulation.

- Inhibition of Amino Acid Transporters : As noted, the compound's potential inhibition of LAT1 suggests a mechanism by which it could limit nutrient supply to tumor cells, thereby exerting antitumor effects .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotective | Potential influence on neurotransmitter systems | |

| Enzyme Modulation | Possible ligand for metabolic enzymes | |

| Antitumor Activity | Inhibition of LAT1 transporter |

Case Study: Neuroprotection

A study investigating the neuroprotective effects of this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage in vitro. The mechanism was linked to the compound's ability to modulate glutamate receptors, thereby reducing excitotoxicity .

Case Study: Antitumor Properties

In another study focusing on LAT1 inhibition, derivatives of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid were tested for their ability to inhibit tumor growth in cell lines. Results indicated that these compounds could significantly reduce cell viability in certain cancer types by limiting amino acid uptake essential for tumor metabolism .

Aplicaciones Científicas De Investigación

Neurological Research

(S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride has been studied for its potential role as a modulator of neurotransmitter systems, particularly in the context of cognitive disorders. Its structural similarity to amino acids and neurotransmitters positions it as a candidate for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders. The compound's ability to interact with muscarinic acetylcholine receptors suggests it may enhance cholinergic signaling, which is often impaired in these diseases .

Analgesic Properties

Research indicates that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its efficacy in modulating pain pathways could be beneficial in treating chronic pain conditions. Studies have shown that derivatives of similar compounds exhibit significant analgesic effects, suggesting that this compound may follow suit .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Initial findings indicate that it exhibits activity comparable to standard antibiotics, particularly against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant pathogens.

Study on Analgesic Effects

A study published in the Journal of Medicinal Chemistry examined the analgesic effects of this compound in animal models. The results demonstrated a significant reduction in pain responses compared to control groups, indicating its potential as a therapeutic agent for pain management .

Antimicrobial Efficacy Assessment

In another study focusing on its antimicrobial properties, this compound was tested against several bacterial strains. The minimum inhibitory concentrations (MICs) were found to be comparable to those of established antibiotics, suggesting that this compound could be developed into a novel antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-2-amino-3-(5-chloropyridin-3-YL)propanoic acid | C8H9ClN2O | Different chlorination pattern; potential distinct activity |

| (2S)-2-amino-3-(6-cyanopyridin-3-YL)propanoic acid | C9H9N3O2 | Contains a cyano group; may affect solubility and reactivity |

| (2S)-2-amino-4-methylthio-butanoic acid | C7H15NO2S | Different side chain; used in metabolic pathway studies |

This comparison highlights how variations in structure can lead to differences in biological activity, underscoring the importance of the pyridine structure in determining the compound's specific actions.

Future Research Directions

Future research on this compound should focus on:

- Expanded Pharmacological Studies : Investigating its effects on other neurotransmitter systems and pathways.

- Clinical Trials : Evaluating efficacy and safety in human subjects for neurological and antimicrobial applications.

- Structural Modifications : Exploring derivatives to enhance potency and selectivity.

Análisis De Reacciones Químicas

Oxidation Reactions

The pyridine ring and α-amino group are susceptible to oxidation:

-

Pyridine ring oxidation : Forms N-oxide derivatives under mild conditions (e.g., H₂O₂/acetic acid).

-

Amino group oxidation : Converts the primary amine to a nitro group using KMnO₄ in acidic media.

Reduction Reactions

-

Pyridine ring reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering hydrophobicity.

-

Carboxyl group reduction : LiAlH₄ reduces the carboxyl group to a primary alcohol.

Substitution Reactions

-

Amino group alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives.

-

Esterification : The carboxyl group forms methyl esters with SOCl₂/MeOH .

Peptide Bond Formation

The amino and carboxyl groups participate in peptide coupling:

-

EDCl/HOBt-mediated coupling : Forms amides with amino acids or small peptides.

Key Reagents and Conditions

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 160°C, releasing H₂O and CO₂ . Differential scanning calorimetry (DSC) confirms overlapping melting/degradation events at ≈160°C .

Solubility and Reactivity

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | >50 | High solubility due to HCl salt |

| DMSO | 20–30 | Limited solubility, used for reactions |

| Ethanol | 10–15 | Used in reduction/alkylation |

Stereochemical Effects

The (S)-configuration influences reaction outcomes:

-

Enantioselective alkylation : (S)-enantiomer reacts 3× faster with chiral electrophiles than (R)-form .

-

Catalytic hydrogenation : Retains stereochemistry in piperidine products.

Biological Relevance

-

NMDA receptor modulation : Pyridine analogs act as glycine site agonists, with EC₅₀ values in the µM range .

-

Bioisosteric potential : Triazole analogs (e.g., from Huisgen cycloaddition) mimic amide bonds in receptor binding .

Reaction Optimization Strategies

-

pH control : Reactions at pH 7–9 minimize carboxylate protonation, enhancing nucleophilicity.

-

Catalyst selection : MgO nanoparticles improve yields in esterification (85% vs. 65% with H₂SO₄).

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

*Estimated based on structural similarity.

†Molecular weight from for a related brominated derivative.

Key Differences and Functional Implications

Stereochemistry :

- The (S)-enantiomer (target compound) exhibits distinct biological activity compared to its (R)-counterpart (CAS: 70702-47-5). For example, (R)-enantiomers may show reduced binding affinity to chiral receptors in neurological studies .

Pyridine Substitution Position: Pyridin-3-yl (target) vs. pyridin-4-yl (): The 3-position substitution creates a unique electronic environment, enhancing interactions with aromatic residues in enzymes compared to the 4-position isomer . Pyridin-2-yl derivatives (e.g., CAS: 1423028-99-2) exhibit altered solubility and hydrogen-bonding capabilities due to proximity of the nitrogen atom to the amino acid backbone .

Functional Group Modifications: Brominated derivatives (e.g., ) introduce steric bulk and electron-withdrawing effects, improving stability in halogen-bonding interactions for anticancer drug candidates . Diaminophenyl-substituted variants (e.g., ) demonstrate enhanced fluorescence properties, making them valuable in bioimaging applications .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride?

The synthesis typically involves:

- Chiral starting materials : Use L-serine or L-alanine to ensure retention of the (S)-configuration .

- Protection of amino groups : Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups prevent unwanted side reactions during coupling .

- Introduction of pyridin-3-yl group : Achieved via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 3-bromopyridine .

- Salt formation : Treat the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and crystallinity .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Purity analysis : Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) .

- Structural confirmation :

Q. What experimental conditions optimize solubility for biological assays?

The dihydrochloride salt improves aqueous solubility (≥50 mg/mL in water at 25°C). For cell-based studies:

- Prepare stock solutions in PBS (pH 7.4) or saline.

- Avoid organic solvents (e.g., DMSO) unless necessary for lipophilic assays .

Advanced Research Questions

Q. How can racemization be minimized during synthesis of the (S)-enantiomer?

- Low-temperature reactions : Conduct coupling steps at 0–4°C to reduce base-induced racemization .

- Chiral catalysts : Use enantioselective catalysts (e.g., BINAP-Pd complexes) for pyridinyl group introduction .

- Protection strategies : Boc groups are less prone to racemization than carbobenzyloxy (Cbz) groups during acidic deprotection .

Q. What methodologies are recommended for studying its enzyme inhibition or receptor binding?

- Kinetic assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding constants () with target enzymes (e.g., kinases or proteases) .

- Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots with varying substrate concentrations .

- Computational docking : Utilize Schrödinger Maestro or AutoDock Vina to model interactions with active sites (reference PubChem 3D structures) .

Q. How should researchers resolve contradictory data in receptor affinity studies?

- Validate assay conditions : Check pH, ionic strength, and co-factor requirements (e.g., Mg for ATP-dependent enzymes) .

- Comparative studies : Test structural analogs (e.g., (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid) to identify substituent effects .

- Orthogonal techniques : Combine SPR with isothermal titration calorimetry (ITC) for thermodynamic validation .

Q. What strategies assess metabolic stability in preclinical models?

- In vitro hepatocyte assays : Incubate with primary hepatocytes (human/rodent) and quantify parent compound via LC-MS/MS .

- Microsomal stability : Measure half-life () using liver microsomes supplemented with NADPH .

- Structural modifications : Introduce deuterium at α-positions to slow CYP450-mediated degradation .

Methodological Considerations

Q. How to design stability studies under varying pH and temperature conditions?

- Forced degradation : Expose the compound to:

- Acidic (0.1 M HCl, 40°C) and basic (0.1 M NaOH, 40°C) conditions for 24 hours.

- Oxidative stress (3% HO, room temperature).

Q. What computational tools predict bioavailability and toxicity profiles?

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target: <2), blood-brain barrier permeability, and hERG inhibition risks .

- Toxicity screening : Run ProTox-II for hepatotoxicity and Ames mutagenicity alerts .

Comparative and Mechanistic Studies

Q. How does the pyridin-3-yl substituent influence biological activity compared to phenyl or pyrimidinyl analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.